molecular formula C18H21N3O3S B4364911 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol

4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol

Cat. No. B4364911
M. Wt: 359.4 g/mol
InChI Key: KDCIUYIWNITNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol, also known as PBTZ169, is a novel compound that has shown promising results in scientific research for its potential use as an anti-tuberculosis drug.

Mechanism of Action

The exact mechanism of action of 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to target multiple pathways in M. tuberculosis. Studies have shown that 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Additionally, 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of enzymes involved in energy metabolism and iron uptake in M. tuberculosis.
Biochemical and Physiological Effects:
Studies have shown that 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol has low toxicity and is well-tolerated in animals. In vitro studies have also shown that 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol does not inhibit the growth of human cells at concentrations that are effective against M. tuberculosis. Furthermore, 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol has been shown to have a long half-life in animals, which suggests that it may have a prolonged therapeutic effect in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol in lab experiments is its potent activity against drug-resistant strains of M. tuberculosis. Additionally, 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol has been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, which may lead to more effective treatment regimens. However, one limitation of using 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol in lab experiments is its relatively high cost compared to other anti-tuberculosis drugs.

Future Directions

There are several future directions for the development of 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol as an anti-tuberculosis drug. One direction is to further investigate the mechanism of action of 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol and identify additional targets in M. tuberculosis. Another direction is to optimize the dosing regimen of 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol to maximize its therapeutic effect. Additionally, there is a need to conduct clinical trials to evaluate the safety and efficacy of 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol in humans. Finally, there is a need to develop a scalable and cost-effective synthesis method for 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol to make it more accessible for use in low-income countries where tuberculosis is endemic.
Conclusion:
In conclusion, 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol is a novel compound that has shown promising results in scientific research for its potential use as an anti-tuberculosis drug. Its potent activity against drug-resistant strains of M. tuberculosis and synergistic effect when used in combination with other anti-tuberculosis drugs make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.

Scientific Research Applications

4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential use as an anti-tuberculosis drug. In vitro studies have shown that 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol exhibits potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. Furthermore, 4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol has been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as rifampicin and isoniazid.

properties

IUPAC Name

3-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12(2)10-21-17(19-20-18(21)25)16-9-8-15(24-16)11-23-14-6-4-13(22-3)5-7-14/h4-9,12H,10-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCIUYIWNITNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=S)C2=CC=C(O2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
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4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
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4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
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4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-isobutyl-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol

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